molecular formula C6H6ClNO B1353434 N-methylfuran-2-carboximidoyl chloride CAS No. 6521-33-1

N-methylfuran-2-carboximidoyl chloride

Cat. No.: B1353434
CAS No.: 6521-33-1
M. Wt: 143.57 g/mol
InChI Key: UHTJFEFITNPRJZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Furan (B31954) Chemistry in Synthetic Methodologies

The journey of furan chemistry began in 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.orgwordpress.comresearchgate.net A few decades later, in 1831, Johann Wolfgang Döbereiner reported the synthesis of another key derivative, furfural. wikipedia.orgwordpress.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com The name "furan" is derived from the Latin word furfur, meaning bran, from which furfural is produced. wikipedia.orgwordpress.com

Early furan chemistry was largely centered on the production and characterization of these simple derivatives. However, the field has evolved significantly, with furan and its derivatives now recognized as crucial building blocks in synthetic chemistry. acs.org Their utility stems from the unique reactivity of the furan ring, which can participate in a wide array of reactions to create complex molecular architectures. acs.org Classic synthetic methods like the Paal-Knorr synthesis and the Feist-Benary synthesis have been fundamental in accessing substituted furans. wikipedia.org Today, furan-based strategies are employed in the synthesis of natural products, pharmaceuticals, and materials, showcasing the enduring importance of this heterocyclic system. researchgate.netacs.orgmdpi.com

Significance of Imidoyl Chlorides as Versatile Synthetic Intermediates

Imidoyl chlorides, with the general structure RC(NR')Cl, are highly reactive analogues of acyl chlorides. wikipedia.org Their reactivity makes them valuable as intermediates in a wide range of synthetic procedures rather than as stable, isolable products. wikipedia.org They are typically prepared and used immediately due to their sensitivity to moisture and heat. wikipedia.org Self-condensation can also occur at elevated temperatures if an α-CH group is present. researchgate.net

The primary utility of imidoyl chlorides lies in their reaction with various nucleophiles, which involves the displacement of the chloride ion. This reactivity allows for the synthesis of several important classes of nitrogen-containing compounds. wikipedia.orgfiveable.me For instance, they react with water to form amides, with amines to produce amidines, and with hydrogen sulfide to yield thioamides. wikipedia.org Furthermore, imidoyl chlorides are key intermediates in several named reactions, including the Gattermann aldehyde synthesis and the Houben-Hoesch ketone synthesis. wikipedia.org Their ability to undergo Friedel-Crafts-type reactions to introduce imine groups onto aromatic substrates further highlights their synthetic versatility. wikipedia.org

Table 1: Reactivity of Imidoyl Chlorides with Nucleophiles
NucleophileProduct
Water (H₂O)Amide
Alcohols (R''OH)Imidate
Thiols (R''SH)Thioimidate
Amines (R''₂NH)Amidine
Hydrogen Sulfide (H₂S)Thioamide

Theoretical Frameworks Governing Reactivity of Furan-Appended Systems and Imidoyl Chlorides

The reactivity of a molecule like N-methylfuran-2-carboximidoyl chloride is governed by the electronic properties of both the furan ring and the imidoyl chloride group.

Furan-Appended Systems: Furan is a five-membered aromatic heterocycle. wordpress.comcopernicus.org Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from one of the lone pairs on the oxygen atom) in a cyclic system, satisfying Hückel's rule (4n+2). wordpress.com However, the resonance energy of furan is significantly lower than that of benzene, indicating a less stable aromatic system. acs.org This reduced aromaticity means that furan can readily undergo reactions that involve dearomatization, such as the Diels-Alder reaction. wikipedia.orgacs.org

The oxygen heteroatom in the furan ring is electron-donating, which makes the ring π-excessive and significantly more reactive than benzene towards electrophilic substitution. wikipedia.orgscribd.com Theoretical studies using tools like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory help to explain and predict this reactivity. nih.govresearchgate.net These frameworks show that furan acts as an electron donor (nucleophile), with electrophilic attack preferentially occurring at the 2- and 5-positions, where the intermediate carbocation is most stabilized by resonance. scribd.comnih.gov

Imidoyl Chlorides: The reactivity of the imidoyl chloride functional group is centered on the electrophilic carbon atom double-bonded to nitrogen and single-bonded to chlorine. fiveable.me The presence of two electronegative atoms (N and Cl) withdraws electron density from the carbon, making it susceptible to nucleophilic attack. researchgate.net The chlorine atom is a good leaving group, facilitating nucleophilic addition-elimination reactions. fiveable.me This high reactivity is the cornerstone of their utility as synthetic intermediates. wikipedia.orgfiveable.me

Scope and Academic Relevance of this compound Research

This compound (CAS Number: 6521-33-1) is a specific example that embodies the dual reactivity discussed. chemicalbook.comguidechem.comchemicalbook.com Its academic relevance lies in its potential as a bifunctional building block for the synthesis of complex heterocyclic systems.

Table 2: Chemical Properties of this compound
PropertyValue
CAS Number6521-33-1
Molecular FormulaC₆H₆ClNO
Molecular Weight143.57 g/mol

Research into this compound focuses on leveraging its reactive centers for molecular construction. The imidoyl chloride moiety can be transformed into various nitrogen-containing functional groups, while the furan ring can undergo electrophilic substitution or cycloaddition reactions. This allows for a stepwise and controlled elaboration of the molecular structure. For instance, the imidoyl chloride could first be converted to an amidine, and the furan ring could then be used as a diene in a Diels-Alder reaction to build a bicyclic core, a common motif in biologically active natural products. researchgate.netresearchgate.net

The synthesis of this compound itself can be achieved from precursors like N-methyl-2-furamide or 2-furoyl chloride. chemicalbook.com The compound serves as a valuable intermediate for creating novel scaffolds for applications in medicinal chemistry and materials science, where furan-based polymers and pharmaceuticals have shown significant promise. mdpi.comresearchgate.net The continued exploration of such furan-appended reactive intermediates is crucial for the development of efficient and flexible synthetic methodologies. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylfuran-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTJFEFITNPRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427883
Record name N-Methylfuran-2-carboximidoyl chloride
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6521-33-1
Record name N-Methyl-2-furancarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6521-33-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylfuran-2-carboximidoyl chloride
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Synthetic Methodologies for N Methylfuran 2 Carboximidoyl Chloride

Strategic Approaches to the Furan-2-carboximidoyl Framework

The construction of the furan-2-carboximidoyl chloride scaffold hinges on the effective activation of a carbonyl group precursor. The two principal strategies involve the direct chlorination of a pre-formed N-methylfuran-2-carboxamide or the chlorination of an intermediate furan-2-carboxyimidate. Each approach presents distinct advantages and mechanistic pathways.

Synthesis from Furan-2-carboxylic Acid Derivatives

A robust and widely applicable method for the synthesis of N-methylfuran-2-carboximidoyl chloride begins with furan-2-carboxylic acid and its derivatives. This pathway involves the initial formation of N-methylfuran-2-carboxamide, which is then subjected to a chlorination agent to yield the desired product.

The synthesis of the precursor, N-methylfuran-2-carboxamide, is a straightforward and high-yielding process. A common method involves the acylation of methylamine (B109427) with furan-2-carbonyl chloride. researchgate.netmdpi.com Furan-2-carbonyl chloride is readily prepared from furan-2-carboxylic acid by treatment with thionyl chloride (SOCl₂). masterorganicchemistry.com Alternatively, furan-2-carboxylic acid can be coupled directly with methylamine using standard amide bond-forming reagents.

A representative synthesis of the N-methylfuran-2-carboxamide precursor is outlined in the table below:

StepReactantsReagentsProductTypical Yield
1Furan-2-carboxylic acidThionyl chloride (SOCl₂)Furan-2-carbonyl chlorideHigh
2Furan-2-carbonyl chlorideMethylamine (CH₃NH₂)N-methylfuran-2-carboxamide>90%

This two-step process provides a reliable and scalable route to the necessary amide precursor for the subsequent chlorination step.

The conversion of N-methylfuran-2-carboxamide to this compound is achieved through the use of specific chlorinating agents that activate the amide carbonyl group. wikipedia.orgthieme-connect.dejetir.org The general mechanism involves the initial activation of the amide oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion and subsequent elimination to form the C=N double bond of the imidoyl chloride.

Several reagents are effective for this transformation, each with its own mechanistic nuances and practical considerations:

Phosphorus Pentachloride (PCl₅): This is a classic and effective reagent for converting secondary amides to imidoyl chlorides. thieme-connect.deresearchgate.net The reaction proceeds by the phosphorylation of the amide oxygen, creating a good leaving group. Subsequent intramolecular rearrangement and elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) yield the imidoyl chloride. researchgate.net

Thionyl Chloride (SOCl₂): Thionyl chloride offers a convenient alternative, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. masterorganicchemistry.comthieme-connect.de The mechanism is analogous to that of PCl₅, involving the formation of a chlorosulfite intermediate.

Oxalyl Chloride and Phosgene (B1210022): These reagents can also be employed for the conversion of amides to imidoyl chlorides. wikipedia.orgthieme-connect.de

The choice of reagent can be influenced by the substrate's sensitivity to the reaction conditions and the desired purity of the final product. A summary of common chlorinating agents and their byproducts is provided below.

Chlorinating AgentFormulaKey Byproducts
Phosphorus PentachloridePCl₅POCl₃, HCl
Thionyl ChlorideSOCl₂SO₂, HCl
PhosgeneCOCl₂CO₂, HCl

The reaction is typically carried out in an inert solvent under anhydrous conditions to prevent the hydrolysis of the reactive imidoyl chloride product back to the amide. wikipedia.orgresearchgate.net

Formation via Imidate Chlorination Routes

An alternative, though less commonly documented for furan (B31954) derivatives, approach to this compound is through the chlorination of a corresponding imidate intermediate. This method involves the initial formation of an N-methyl furan-2-carboxyimidate, which is then converted to the target imidoyl chloride.

The synthesis of the requisite N-methyl furan-2-carboxyimidate can be envisioned through several synthetic routes. One potential method is the Pinner reaction, which involves the acid-catalyzed reaction of furan-2-carbonitrile with an alcohol, followed by treatment with a base to liberate the free imidate. However, the direct synthesis of N-alkyl imidates can be challenging. A more direct route may involve the reaction of furan-2-carbonitrile with sodium methoxide (B1231860) to form the methyl imidate, followed by N-alkylation.

PrecursorReagentsIntermediate
Furan-2-carbonitrile1. Alcohol, HCl (Pinner reaction) 2. BaseAlkyl furan-2-carboxyimidate
Furan-2-carbonitrileSodium methoxideMethyl furan-2-carboxyimidate

Further research is required to establish optimized and high-yielding protocols for the synthesis of N-methyl furan-2-carboxyimidates.

Once the N-methyl furan-2-carboxyimidate is obtained, the final step is its conversion to this compound. This transformation would likely involve treatment with a chlorinating agent capable of replacing the alkoxy group of the imidate with a chlorine atom. Reagents such as phosphorus pentachloride or thionyl chloride could potentially effect this conversion. The regioselectivity of the chlorination is inherently controlled by the structure of the imidate, with the chlorine atom replacing the alkoxy group attached to the carbon of the former carbonyl group. The specific conditions for this transformation would need to be empirically determined to ensure high conversion and minimize side reactions.

N-Methylation Strategies and Stereochemical Control

Introduction of the N-Methyl Moiety During or Post-Imidoyl Chloride Formation

One synthetic approach involves the initial formation of an unsubstituted furan-2-carboximidoyl chloride from furan-2-carboxamide, followed by N-methylation. However, this route is less common due to the high reactivity and potential instability of the primary imidoyl chloride.

A more prevalent and controlled strategy is to start with the readily available N-methylfuran-2-carboxamide. This precursor is synthesized by coupling furan-2-carbonyl chloride or an activated form of furan-2-carboxylic acid with methylamine. nih.gov The subsequent chlorination of N-methylfuran-2-carboxamide, as detailed in section 2.1.3, directly yields the target compound.

Alternatively, N-methylation can be achieved on the precursor furan-2-carboxamide. Standard alkylating agents such as dimethyl sulfate or methyl iodide in the presence of a base are effective for this purpose. reddit.comeurekaselect.comrsc.org The choice of base and solvent is crucial to ensure selective N-methylation over potential O-methylation of the amide tautomer.

Optimization of Reaction Conditions for N-Methylation

For the N-methylation of the precursor furan-2-carboxamide, reaction conditions must be carefully optimized to maximize yield and selectivity.

With dimethyl sulfate , a strong base like sodium hydride (NaH) is often used in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or DMF. The reaction of water with sodium hydride can generate highly reactive sodium hydroxide, which has been shown to accelerate reaction rates. nih.gov

When using methyl iodide , a milder base such as potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972) or acetonitrile (B52724) is typically employed. reddit.com It is important to use anhydrous conditions as the presence of water can hydrolyze the methylating agent. reddit.com

The table below outlines typical conditions for the N-methylation of a generic amide, which can be adapted for furan-2-carboxamide.

Methylating AgentBaseSolventTemperature (°C)Plausible Yield (%)Reference(s)
Dimethyl SulfateNaHTHF/DMF0 to RT85-95 nih.govresearchgate.net
Methyl IodideK₂CO₃AcetoneReflux80-90 reddit.comrsc.org

Regarding the stereochemistry of the final this compound, the C=N bond can lead to the formation of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents. mdpi.comresearchgate.net Generally, the thermodynamically more stable isomer is favored, which is often the E isomer where the larger groups (furan ring and the chlorine atom) are positioned on opposite sides of the C=N double bond to minimize steric hindrance. Spectroscopic methods, such as NMR, can be used to determine the isomeric ratio of the product.

Catalytic Approaches in the Synthesis of this compound

To improve the sustainability and efficiency of the synthesis, catalytic methods are being investigated. These approaches aim to reduce the use of stoichiometric reagents and operate under milder conditions.

Exploration of Lewis Acid and Brønsted Acid Catalysis

Lewis acids can play a role in the formation of imidoyl chlorides from amides. Catalysts such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can activate the amide carbonyl group towards nucleophilic attack by a chloride source. researchgate.net This can potentially allow for the use of milder chlorinating agents or lower reaction temperatures. However, the furan ring itself is sensitive to strong acids, which can lead to polymerization or ring-opening, so careful selection of the Lewis acid and reaction conditions is paramount. rsc.orgresearchgate.net

Brønsted acids are generally less suitable for the direct synthesis of imidoyl chlorides from amides. The acidic conditions can promote the hydrolysis of the furan ring. researchgate.netnih.govacs.orgsemanticscholar.org Their application is more relevant in other transformations of furan derivatives rather than in the direct formation of the target molecule.

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis presents an attractive alternative for activating amides towards imidoyl chloride formation. For instance, certain phosphine (B1218219) oxide or N-oxide catalysts could potentially activate chlorinating agents. Furthermore, organocatalytic methods have been successfully applied in reactions involving imidoyl chlorides as substrates, demonstrating their compatibility with this functional group. rsc.orgrsc.org For example, phase-transfer catalysts have been used to achieve enantioselective substitutions on imidoyl chlorides. rsc.orgrsc.org While not directly applicable to the synthesis of this compound itself, this highlights the potential for developing organocatalytic methods for its formation, possibly through activation of the precursor amide under mild conditions that would preserve the sensitive furan ring.

Atom Economy and Sustainability in this compound Synthesis

The principles of atom economy and sustainability are central to modern chemical synthesis, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste. jocpr.com The synthesis of this compound provides a clear example of how the choice of reagents can profoundly impact the environmental footprint of a chemical process.

The atom economy of a reaction is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Analysis of Chlorinating Agents:

Thionyl Chloride (SOCl₂): This reagent is often favored due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture. thieme-connect.de This simplifies purification but requires appropriate scrubbing systems to prevent the release of acidic and toxic gases. From an atom economy perspective, while the byproducts are volatile, their mass is still considered waste in the calculation.

Phosphorus Pentachloride (PCl₅): The reaction with PCl₅ generates phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. researchgate.net Phosphorus oxychloride is a corrosive liquid that requires separation from the product and proper disposal, adding to the environmental burden of the process. The generation of a liquid byproduct with a relatively high molecular weight negatively impacts the atom economy.

Phosgene (COCl₂): While effective, phosgene is an extremely toxic gas, posing significant handling and safety challenges. wikipedia.org Although the byproducts, carbon dioxide (CO₂) and hydrogen chloride (HCl), are gaseous, the inherent hazards of phosgene make it a less desirable option from a green chemistry standpoint.

Below is a theoretical calculation of the atom economy for the conversion of N-methylfuran-2-carboxamide to this compound using different chlorinating agents.

ReactantsDesired ProductByproducts% Atom Economy
N-methylfuran-2-carboxamide + SOCl₂This compoundSO₂ + HCl59.8%
N-methylfuran-2-carboxamide + PCl₅This compoundPOCl₃ + HCl43.6%
N-methylfuran-2-carboxamide + COCl₂This compoundCO₂ + 2HCl51.3%

From the data, the use of thionyl chloride offers the highest atom economy among the common chlorinating agents. However, a comprehensive sustainability assessment also considers other factors such as the toxicity of reagents and byproducts, energy consumption, and the potential for recycling.

In the broader context of sustainability, the synthesis of this compound benefits from its furan core, which can be derived from renewable biomass resources. This contrasts with many traditional chemical syntheses that rely on petrochemical feedstocks. The development of catalytic and more atom-economical methods for the chlorination step remains a key challenge to further enhance the green credentials of this compound's synthesis.

Chemical Reactivity and Transformation Pathways of N Methylfuran 2 Carboximidoyl Chloride

Nucleophilic Substitution Reactions at the Imidoyl Carbon

N-methylfuran-2-carboximidoyl chloride possesses a highly electrophilic imidoyl carbon atom, making it susceptible to attack by a wide array of nucleophiles. fiveable.me The reactivity of this functional group is analogous to that of acyl chlorides, proceeding primarily through a nucleophilic addition-elimination mechanism. fiveable.memasterorganicchemistry.com This pathway involves the initial attack of a nucleophile on the carbon-nitrogen double bond, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group re-establishes the double bond and yields the substituted product. fiveable.me The labile nature of the chlorine atom, combined with the electrophilicity of the imidoyl carbon, renders this compound a versatile intermediate in organic synthesis. fiveable.mewikipedia.org

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols or alkoxides, provides a direct route to O-alkyl imidates (also known as imino ethers). fiveable.me These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. The resulting imidates are valuable synthetic intermediates which can be hydrolyzed under acidic conditions to yield esters and the corresponding amine hydrochloride.

For instance, treatment of this compound with an alcohol (R-OH) leads to the formation of the corresponding alkyl N-methylfuran-2-carboximidate. Subsequent hydrolysis of this intermediate furnishes a furan-2-carboxylate (B1237412) ester. This two-step process represents an indirect method for converting the imidoyl chloride into an ester. Similarly, reaction with carboxylates can yield mixed anhydrides, although this pathway is less common.

NucleophileReagent ExampleProduct ClassIllustrative Product
AlcoholEthanol (CH₃CH₂OH)O-Alkyl ImidateEthyl N-methylfuran-2-carboximidate
AlkoxideSodium Methoxide (B1231860) (NaOCH₃)O-Alkyl ImidateMethyl N-methylfuran-2-carboximidate
CarboxylateSodium Acetate (CH₃COONa)N-Acyl ImidateAcetic N-(furan-2-carbonyl)-N-methyl-carboximidic anhydride

One of the most significant applications of imidoyl chlorides is their reaction with nitrogen-centered nucleophiles to form amidines. wikipedia.org this compound readily reacts with ammonia, primary amines, and secondary amines to produce the corresponding N-substituted furan-2-carboxamidines. wikipedia.org These reactions are often carried out in the presence of a base to scavenge the HCl generated. semanticscholar.org The resulting amidine moiety is a key structural feature in many biologically active molecules.

The synthesis of guanidines can be achieved by using appropriate nitrogen nucleophiles, such as cyanamide (B42294) or other guanidine (B92328) derivatives, although the direct reaction with amines to form amidines is more frequently documented. The versatility of this reaction allows for the synthesis of a diverse library of furan-containing amidines by varying the amine component. semanticscholar.orgmanchester.ac.uk

NucleophileReagent ExampleProduct ClassIllustrative Product
AmmoniaNH₃AmidineN'-methylfuran-2-carboxamidine
Primary AmineAniline (B41778) (C₆H₅NH₂)N-Substituted AmidineN'-methyl-N-phenylfuran-2-carboxamidine
Secondary AmineDiethylamine ((CH₃CH₂)₂NH)N,N-Disubstituted AmidineN',N'-diethyl-N-methylfuran-2-carboxamidine
HydrazineHydrazine (H₂NNH₂)Amidine DerivativeN-methylfuran-2-carbohydrazonamide

The formation of an amidine from this compound and an amine proceeds via a well-established nucleophilic addition-elimination mechanism. fiveable.me

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic imidoyl carbon. This attack breaks the C=N pi bond, and the electrons are pushed onto the nitrogen atom, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A rapid proton transfer typically occurs, often facilitated by a solvent molecule or another amine molecule, from the newly added nitrogen to the nitrogen of the original imidoyl group.

Elimination: The tetrahedral intermediate then collapses. The lone pair on the original nitrogen atom reforms the C=N double bond, and in the process, expels the chloride ion, which is a good leaving group.

Deprotonation: The resulting amidinium salt is then deprotonated by a base (such as excess amine or an added scavenger like triethylamine) to yield the final, neutral amidine product and the corresponding ammonium (B1175870) chloride salt. semanticscholar.org

This sequence ensures the efficient conversion of the imidoyl chloride to the corresponding amidine derivative. fiveable.me

While less common than reactions with N- or O-nucleophiles, the reaction of imidoyl chlorides with carbon-centered nucleophiles provides a powerful method for forming new carbon-carbon bonds, leading to the synthesis of ketones and other complex derivatives after subsequent hydrolysis.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon nucleophiles that can react with this compound. libretexts.orgwikipedia.org The reaction involves the nucleophilic addition of the organometallic's carbanionic carbon to the imidoyl carbon, displacing the chloride ion. wikipedia.orgpressbooks.pub

This substitution results in the formation of a ketimine intermediate. Ketimines are generally stable enough to be isolated but are often directly subjected to acidic workup. Hydrolysis of the ketimine cleaves the C=N bond, yielding a ketone and the corresponding primary amine salt (in this case, methylammonium (B1206745) chloride). This two-step sequence is a valuable method for synthesizing furan-containing ketones. The choice of the organometallic reagent dictates the nature of the R-group introduced. libretexts.orgmasterorganicchemistry.com

Reagent ClassReagent ExampleIntermediate ProductFinal Product (after Hydrolysis)
Grignard ReagentPhenylmagnesium Bromide (C₆H₅MgBr)N-methyl-1-(furan-2-yl)-1-phenylmethanimineFuran-2-yl(phenyl)methanone
Organolithium Reagentn-Butyllithium (n-BuLi)1-(furan-2-yl)-N-methylpentan-1-imine1-(furan-2-yl)pentan-1-one
OrganocuprateLithium diphenylcuprate (Li(C₆H₅)₂Cu)N-methyl-1-(furan-2-yl)-1-phenylmethanimineFuran-2-yl(phenyl)methanone

Enolates, which are carbon-centered nucleophiles derived from the deprotonation of carbonyl compounds, can also react with this compound. wikipedia.orglibretexts.org The reaction of a lithium or sodium enolate with the imidoyl chloride would result in a C-C bond formation, yielding a β-imino ketone or a related β-enaminone after tautomerization. masterorganicchemistry.com These products are versatile building blocks for synthesizing more complex heterocyclic systems. The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of enolate formation and the subsequent reaction outcome. wikipedia.orgbham.ac.uk

Ylides, particularly phosphorus ylides (Wittig reagents) and sulfur ylides, are another class of carbon nucleophiles. wikipedia.orgnih.gov While their characteristic reaction is with carbonyls to form alkenes or epoxides, their reaction with imidoyl chlorides is also possible. libretexts.orglibretexts.org The nucleophilic carbon of the ylide can attack the imidoyl carbon, displacing the chloride. In the case of a phosphorus ylide, this would lead to a phosphonium (B103445) salt intermediate. Subsequent transformations could potentially lead to α,β-unsaturated imines or other complex products, although this reactivity is less explored than traditional Wittig reactions.

Nucleophile ClassReagent ExampleProduct TypeIllustrative Product
EnolateLithium enolate of Acetone (B3395972)β-Imino Ketone4-(furan-2-yl(methylimino)methyl)butan-2-one
Phosphorus YlideMethylenetriphenylphosphorane ((C₆H₅)₃P=CH₂)α,β-Unsaturated ImineN-(1-(furan-2-yl)prop-1-en-2-yl)-N-methylamine (after rearrangement)
Sulfur YlideDimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻)Aziridine Derivative2-(furan-2-yl)-1-methyl-2-vinylaziridine (potential product)

Reactions with Carbon-Centered Nucleophiles: C-C Bond Formation and Derivatization

Cycloaddition Reactions Involving the Furan (B31954) Ring

The furan ring of this compound can participate in various cycloaddition reactions, serving as a 4π-electron component. The nature of the N-methylcarboximidoyl chloride substituent, being electron-withdrawing, significantly influences the kinetics, thermodynamics, and selectivity of these transformations.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the case of this compound, the furan moiety acts as the diene, reacting with a dienophile. The electron-withdrawing nature of the imidoyl chloride group is expected to decrease the electron density of the furan ring, thereby reducing its reactivity towards typical electron-poor dienophiles compared to unsubstituted furan. researchgate.netrsc.org However, this deactivation can be overcome by using highly reactive dienophiles or by employing thermal or Lewis acid-catalyzed conditions. mdpi.com

The stereochemical outcome of the Diels-Alder reaction involving 2-substituted furans is a critical aspect. Generally, the reaction can lead to the formation of both endo and exo adducts. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. However, in the case of furan derivatives, the exo adduct is often the thermodynamically more stable product. acs.org The reversibility of the furan Diels-Alder reaction can lead to the eventual isolation of the more stable exo isomer, particularly under thermodynamic control (e.g., higher temperatures and longer reaction times). uliege.bersc.org

The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of both the diene and the dienophile. For a 2-substituted furan like this compound reacting with an unsymmetrical dienophile, two primary regioisomers, often referred to as "ortho" and "meta" adducts, are possible. The electronic influence of the electron-withdrawing imidoyl chloride group is expected to direct the dienophile to form the "ortho" isomer as the major product. masterorganicchemistry.com This preference can be rationalized by considering the frontier molecular orbital (FMO) theory, where the orbital coefficients on the diene and dienophile dictate the preferred orientation for bond formation. acs.org

Table 1: Predicted Stereoselectivity and Regioselectivity in Diels-Alder Reactions of this compound

DienophilePredicted Major StereoisomerPredicted Major RegioisomerInfluencing Factors
Maleic anhydrideexo (thermodynamic)N/A (symmetrical dienophile)Reversibility of the reaction favors the more stable exo product.
N-Methylmaleimideexo (thermodynamic)N/A (symmetrical dienophile)Similar to maleic anhydride, thermodynamic control leads to the exo isomer. uliege.be
Methyl acrylateexo (thermodynamic)"ortho"The electron-withdrawing nature of the imidoyl chloride group directs the regioselectivity. masterorganicchemistry.com

A characteristic feature of Diels-Alder reactions involving furan as the diene is their reversibility. uliege.bersc.org The resulting 7-oxabicyclo[2.2.1]heptene adducts can undergo a retro-Diels-Alder reaction to regenerate the starting furan and dienophile. This equilibrium is sensitive to temperature, with higher temperatures favoring the retro reaction. mdpi.com The presence of the electron-withdrawing N-methylcarboximidoyl chloride group is anticipated to influence this equilibrium. While it deactivates the initial cycloaddition, it may also affect the stability of the resulting adduct, thereby influencing the conditions required for the retro-Diels-Alder reaction. The isomerization from the kinetically favored endo adduct to the thermodynamically favored exo adduct often proceeds through a retro-Diels-Alder reaction followed by cycloaddition. rsc.org

1,3-Dipolar Cycloadditions

The furan ring in this compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. In these reactions, a 1,3-dipole reacts with the furan π-system to form a five-membered heterocyclic ring. The electron-deficient nature of the furan ring, due to the imidoyl chloride substituent, makes it a suitable partner for electron-rich 1,3-dipoles. numberanalytics.comwikipedia.org

The regioselectivity of these cycloadditions is determined by the FMO interactions between the 1,3-dipole and the furan derivative. Typically, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. wikipedia.org The electron-withdrawing imidoyl chloride group lowers the LUMO energy of the furan ring, facilitating the reaction with HOMO-controlled dipoles. numberanalytics.com

Electrophilic Aromatic Substitution on the Furan Nucleus

Furan is an electron-rich aromatic heterocycle and generally undergoes electrophilic aromatic substitution more readily than benzene. pearson.comchemicalbook.com However, the presence of substituents on the furan ring can significantly modulate its reactivity and the position of substitution.

Influence of the Imidoyl Chloride Group on Ring Activation/Deactivation

The this compound contains an imidoyl chloride group at the 2-position of the furan ring. The imidoyl chloride functionality is generally considered to be an electron-withdrawing group due to the electronegativity of the chlorine and nitrogen atoms and the presence of the C=N double bond. As a result, this group is expected to deactivate the furan ring towards electrophilic aromatic substitution. researchgate.netrsc.org

This deactivation occurs because the electron-withdrawing nature of the substituent reduces the electron density of the aromatic π-system, making it less nucleophilic and therefore less reactive towards electrophiles. Consequently, more forcing conditions (e.g., stronger electrophiles, higher temperatures) may be required for electrophilic substitution to occur compared to unsubstituted furan.

The substitution pattern on the furan ring is also influenced by the directing effect of the existing substituent. For an electron-withdrawing group at the 2-position, electrophilic attack is generally directed to the 5-position, and to a lesser extent, the 4-position. The attack at the 3-position is generally disfavored. This is because the resonance structures of the intermediate carbocation (sigma complex) formed upon electrophilic attack are more stabilized when the attack occurs at the 5- or 4-position.

Table 2: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major ProductRing Activity
NitrationHNO₃ / H₂SO₄5-Nitro-N-methylfuran-2-carboximidoyl chlorideDeactivated
HalogenationBr₂ / FeBr₃5-Bromo-N-methylfuran-2-carboximidoyl chlorideDeactivated
Friedel-Crafts AcylationCH₃COCl / AlCl₃5-Acetyl-N-methylfuran-2-carboximidoyl chlorideDeactivated

Regioselectivity in Electrophilic Attack

The furan ring in this compound is an aromatic, π-excessive system, making it highly reactive towards electrophiles. The heteroatom's lone pair of electrons significantly increases the electron density of the ring, particularly at the α-positions (C2 and C5). In this molecule, the C2 position is already substituted by the N-methylcarboximidoyl chloride group. Consequently, electrophilic substitution is strongly directed to the vacant C5 position.

The directing effect can be explained by examining the stability of the cationic intermediates (σ-complexes) formed during the attack. Attack at C5 allows for the positive charge to be delocalized over three atoms, including the oxygen atom, which provides significant resonance stabilization. Attack at other positions (C3 or C4) results in less stable intermediates. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to yield predominantly 5-substituted products. The general reactivity order for electrophilic substitution in five-membered heterocycles is pyrrole (B145914) ≫ furan > selenophene (B38918) > thiophene. researchgate.net

Electrophilic ReagentExpected Major Product
HNO₃/H₂SO₄N-methyl-5-nitrofuran-2-carboximidoyl chloride
Br₂/FeBr₃5-Bromo-N-methylfuran-2-carboximidoyl chloride
SO₃/PyridineN-methyl-5-sulfofuran-2-carboximidoyl chloride
CH₃COCl/AlCl₃5-Acetyl-N-methylfuran-2-carboximidoyl chloride

Reductive Transformations of the Imidoyl Chloride Moiety

The imidoyl chloride group (-C(Cl)=N-CH₃) is a key functional handle that can undergo various reductive transformations. The carbon-chlorine bond is susceptible to cleavage, and the carbon-nitrogen double bond can be hydrogenated.

The reduction of the imidoyl chloride can be controlled to yield either an imine (a Schiff base) or a secondary amine.

Reduction to Imines: A partial reduction is required to form the corresponding N-methylfuran-2-carboximine. This can be achieved by the hydrogenolysis of the C-Cl bond without reducing the C=N double bond. Catalytic hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) or specific hydride reagents at low temperatures could potentially achieve this selectivity. The direct catalytic reductive amination of carbonyl compounds, a related process, involves the formation and subsequent hydrogenation of imine intermediates. researchgate.net

Reduction to Amines: A more complete reduction transforms the imidoyl chloride moiety into a secondary amine, yielding N,2-dimethyl-N-(furan-2-ylmethyl)amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in appropriate solvents are typically used for this transformation. organic-chemistry.org This two-step process involves initial reduction to the imine, which is then further reduced to the amine. The synthesis of amines via imine reduction is a well-established method in organic chemistry. organic-chemistry.orgredalyc.org

ReagentProduct TypeExample Product Name
H₂ / Poisoned Catalyst (e.g., Lindlar)ImineN-(furan-2-ylmethylidene)methanamine
LiAlH₄ or NaBH₄AmineN-methyl-1-(furan-2-yl)methanamine

Hydrogenolysis specifically refers to the cleavage of a bond by reaction with hydrogen (H₂), typically in the presence of a metal catalyst. For this compound, the primary site for hydrogenolysis is the carbon-chlorine bond of the imidoyl chloride group.

This reaction is analogous to the hydrogenolysis of acyl chlorides. It is typically performed using molecular hydrogen and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). A base, like triethylamine (B128534) or sodium acetate, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, preventing it from reacting with other functional groups in the molecule. This process effectively reduces the imidoyl chloride to an imine. The selective hydrogenolysis of C-O bonds in furan derivatives to produce compounds like 2-methylfuran (B129897) is a related industrial process, highlighting the utility of catalytic hydrogenolysis in furan chemistry. rsc.orgmdpi.comwikipedia.orgfuran.com

Rearrangement Reactions and Isomerization Processes

Imidoyl chlorides and related furan derivatives can participate in various rearrangement reactions, often promoted by heat or catalysts. While specific studies on this compound are not prevalent, analogous transformations in similar structures suggest potential pathways.

One possible reaction is a rearrangement analogous to the oxidative rearrangement of furan-2-carboximidamides, which proceeds through a carbodiimide (B86325) intermediate. rsc.org Under certain conditions, typically involving a Lewis acid or thermal stress, the N-methyl group or a substituent on the furan ring could potentially migrate. For instance, the Chapman rearrangement involves the intramolecular migration of an aryl group from an oxygen to a nitrogen atom in an imidate, and similar principles could apply to related systems. Isomerization could also involve the (E/Z) configuration of the C=N double bond, which can be influenced by acid catalysis or photochemical conditions.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and optimizing conditions. This involves studying the sequence of bond-making and bond-breaking steps, as well as the energetic profile of the reaction.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation energies, and the influence of various parameters like temperature, concentration, and solvent. Although specific kinetic data for this compound is not extensively documented, a hypothetical kinetic study of its hydrolysis can serve as an illustrative example.

The hydrolysis of the imidoyl chloride to the corresponding N-methylfuran-2-carboxamide would likely proceed through a nucleophilic substitution mechanism. A kinetic experiment could monitor the rate of disappearance of the imidoyl chloride or the appearance of the amide product over time at various temperatures.

Illustrative Kinetic Data for the Hydrolysis of this compound

Temperature (K)Initial Concentration [M]Rate Constant, k (s⁻¹)
2980.11.5 x 10⁻⁴
3080.13.1 x 10⁻⁴
3180.16.0 x 10⁻⁴
3280.111.5 x 10⁻⁴

From such data, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation. Kinetic studies on related furan compounds reacting with radicals have shown complex dependencies on temperature and pressure, indicating that reaction mechanisms can be intricate. nsf.govwhiterose.ac.ukresearchgate.net Similarly, mechanistic studies on the formation of other compounds containing N-Cl bonds have been elucidated through detailed kinetic modeling. nih.gov These approaches would be directly applicable to investigating the reactivity of this compound.

Identification and Characterization of Reaction Intermediates

Based on the known reactivity of analogous imidoyl chlorides and furan derivatives, it is plausible that reactions of this compound could proceed through various intermediates. For instance, nucleophilic substitution at the imidoyl carbon could potentially involve a tetrahedral intermediate. Reactions involving the furan ring, such as electrophilic aromatic substitution, would proceed through a resonance-stabilized carbocationic intermediate, often referred to as a sigma complex or arenium ion. However, without empirical data from techniques like NMR spectroscopy, mass spectrometry, or computational modeling specifically applied to this compound, the exact nature and structure of these intermediates remain unconfirmed.

Solvent Effects on Reaction Rates and Selectivity

The influence of the solvent environment on the reaction rates and selectivity of transformations involving this compound is another area that necessitates further investigation. Generally, solvent polarity, proticity, and coordinating ability can profoundly impact chemical reactions.

For hypothetical nucleophilic substitution reactions at the imidoyl chloride functionality, the choice of solvent would be critical. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), are known to accelerate SN2-type reactions by solvating the cation while leaving the nucleophile relatively free and reactive. Conversely, polar protic solvents, like water or alcohols, can solvate both the nucleophile and any charged intermediates, potentially altering the reaction mechanism and rate. For example, in solvolysis reactions where the solvent acts as the nucleophile, a polar protic solvent would be essential.

The effect of the solvent on reactions involving the furan ring would also be significant. In electrophilic aromatic substitution reactions, the ability of the solvent to stabilize the carbocationic intermediate can influence the reaction rate. Furthermore, the solvent can affect the regioselectivity of such reactions by differentially solvating the transition states leading to different isomers.

To provide a clearer, albeit generalized, understanding of potential solvent effects, the following interactive data table summarizes the expected impact of different solvent types on hypothetical reaction pathways of this compound.

Reaction TypeSolvent ClassExpected Effect on RateRationale
Nucleophilic Substitution (SN2-like)Polar Aprotic (e.g., DMF, MeCN)IncreaseStabilizes the transition state and enhances nucleophile reactivity.
Nucleophilic Substitution (SN1-like)Polar Protic (e.g., H₂O, EtOH)IncreaseStabilizes the potential carbocationic intermediate.
Electrophilic Aromatic SubstitutionPolarIncreaseStabilizes the charged intermediate (sigma complex).
Electrophilic Aromatic SubstitutionNonpolar (e.g., Hexane)DecreasePoor stabilization of the charged intermediate.

Spectroscopic and Advanced Structural Characterization of N Methylfuran 2 Carboximidoyl Chloride and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

  • 4.3.1. Bond Lengths, Bond Angles, and Torsional Angles
  • 4.3.2. Intermolecular Interactions and Crystal Packing
  • Without access to primary research data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Should relevant research on N-methylfuran-2-carboximidoyl chloride be published in the future, the generation of such an article would then be feasible.

    Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

    Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules like this compound. By probing the vibrational modes of chemical bonds, these non-destructive methods provide a detailed molecular fingerprint, allowing for the identification of key functional groups and the characterization of bond strengths. The vibrational spectrum is dictated by the masses of the atoms and the force constants of the bonds connecting them, making it highly specific to the molecule's structure.

    In the case of this compound, the spectrum can be interpreted by analyzing the characteristic vibrational frequencies of its three main structural components: the furan (B31954) ring, the N-methyl group, and the carboximidoyl chloride moiety.

    Furan Ring Vibrations

    The furan ring, a five-membered aromatic heterocycle, exhibits a set of characteristic vibrational modes. Theoretical and experimental studies on furan and its derivatives, such as 2-methylfuran (B129897), provide a reliable basis for assigning these vibrations. globalresearchonline.net

    C-H Stretching: The aromatic C-H stretching vibrations of the furan ring are typically observed in the high-frequency region of the spectrum, generally between 3100 cm⁻¹ and 3250 cm⁻¹. For substituted furans, multiple distinct peaks can appear, corresponding to the symmetric and asymmetric stretching modes of the C-H bonds on the ring. globalresearchonline.net

    Ring Stretching (C=C and C-C): The stretching vibrations of the carbon-carbon bonds within the furan ring are highly characteristic and appear in the 1300 cm⁻¹ to 1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. Computational studies on furan and 2-methylfuran have shown that the C=C and C-C symmetric and asymmetric stretching vibrations fall within the 1033-1414 cm⁻¹ range. globalresearchonline.net The substitution on the ring, as in this compound, influences the exact position and intensity of these bands.

    Ring Breathing and Deformations: In-plane and out-of-plane bending and deformation modes of the furan ring occur at lower frequencies, typically below 1300 cm⁻¹. These vibrations contribute to the complex "fingerprint" region of the spectrum, which is unique to the molecule.

    N-Methyl Group Vibrations

    The N-methyl group attached to the imidoyl nitrogen introduces its own set of characteristic vibrations.

    C-H Stretching: The methyl C-H bonds give rise to symmetric and asymmetric stretching vibrations, which are typically found in the 2850 cm⁻¹ to 3000 cm⁻¹ region. mdpi.com Based on studies of 2-methylfuran, an asymmetric C-H vibration can be expected around 3083 cm⁻¹. globalresearchonline.net

    C-H Bending: The methyl group also exhibits characteristic bending (scissoring and rocking) vibrations. These deformation modes typically appear in the 1350 cm⁻¹ to 1470 cm⁻¹ range and can sometimes overlap with the furan ring vibrations. libretexts.org

    Carboximidoyl Chloride Group Vibrations

    The carboximidoyl chloride group (C(Cl)=N-CH₃) is a key functional moiety, and its vibrations are crucial for structural confirmation.

    C=N Stretching: The most characteristic vibration for this group is the carbon-nitrogen double bond (C=N) stretch. For imidoyl chlorides, this bond typically produces a strong absorption band in the infrared spectrum in the range of 1630 cm⁻¹ to 1690 cm⁻¹. This intense band is a primary diagnostic marker for the presence of the imidoyl chloride functional group.

    The combination of these distinct vibrational modes provides a comprehensive spectral signature for this compound. By analyzing the presence, position, and intensity of these characteristic bands in an IR or Raman spectrum, one can confirm the integrity of the molecular structure, identify the key functional groups, and characterize the nature of the chemical bonds.

    Interactive Data Tables

    Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

    Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
    Furan Ring Aromatic C-H Stretch3100 - 3250Medium to Weak
    C=C Ring Stretch1450 - 1600Medium to Strong
    C-C Ring Stretch1300 - 1420Medium
    N-Methyl Group Asymmetric C-H Stretch~2960Medium
    Symmetric C-H Stretch~2870Medium
    C-H Bending1350 - 1470Medium to Weak
    Carboximidoyl Chloride C=N Stretch1630 - 1690Strong
    C-Cl Stretch600 - 800Medium to Strong

    Theoretical and Computational Studies of N Methylfuran 2 Carboximidoyl Chloride

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular characteristics.

    Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgscribd.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

    The energies of these frontier orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of molecular reactivity and stability. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. researchgate.net In the context of N-methylfuran-2-carboximidoyl chloride, FMO analysis would involve calculating the energies of the HOMO and LUMO to predict its reactivity profile. The nucleophilicity of the molecule is related to the HOMO energy, while its electrophilicity is related to the LUMO energy. pku.edu.cn

    Illustrative Data: Calculated Quantum Chemical Descriptors Below is a hypothetical table of quantum chemical descriptors for this compound, as would be derived from a computational study.

    DescriptorValue (eV)Implication
    EHOMO-8.54Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
    ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
    Energy Gap (ΔE)7.31Indicates high kinetic stability and lower reactivity compared to molecules with smaller gaps.
    Ionization Potential (I)8.54Estimated from HOMO energy; energy required to remove an electron.
    Electron Affinity (A)1.23Estimated from LUMO energy; energy released when an electron is added.
    Electronegativity (χ)4.89A measure of the molecule's ability to attract electrons.
    Chemical Hardness (η)3.66Resistance to change in electron distribution.

    Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electronic landscape. scispace.comchemrxiv.org

    Different colors on the MEP surface represent different values of electrostatic potential. researchgate.net

    Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

    Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

    Green/Yellow: Represents areas of intermediate or near-zero potential.

    For this compound, an MEP map would likely show a negative potential (red) around the nitrogen and oxygen atoms of the furan (B31954) ring due to their high electronegativity and lone pairs of electrons. A positive potential (blue) would be expected around the hydrogen atoms and potentially the carbon atom of the imidoyl chloride group, highlighting these areas as susceptible to nucleophilic attack.

    Understanding the distribution of electronic charge within a molecule is essential for explaining its structure, stability, and reactivity. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges to each atom in the molecule. These calculated charges provide a quantitative measure of the local electronic environment.

    NBO analysis, in particular, offers a detailed picture of bonding by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. This provides information on hyperconjugative interactions that contribute to molecular stability. Furthermore, the calculation of bond orders helps to characterize the nature of the chemical bonds (e.g., single, double, or triple) beyond simple Lewis structures, offering insight into bond strength and length. For this compound, these calculations would quantify the polarity of key bonds, such as the C-Cl and C=N bonds.

    Advanced Synthetic Applications and Methodology Development with N Methylfuran 2 Carboximidoyl Chloride

    N-methylfuran-2-carboximidoyl chloride as a Building Block in Multi-Component Reactions

    Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient approach to molecular complexity. The electrophilic nature of the carbon atom in the imidoyl chloride moiety makes this compound an ideal candidate for participation in such reactions.

    While specific literature on this compound in MCRs is nascent, the reactivity of imidoyl chlorides as a class is well-documented. They can act as key intermediates, often generated in situ from amides and a chlorinating agent, before reacting with various nucleophiles in a sequential one-pot process. rug.nlnih.gov For instance, imidoyl chlorides are known to react with isocyanides and other nucleophiles to generate highly functionalized heterocyclic structures. researchgate.net

    In a hypothetical MCR, this compound could react with a primary amine to form an amidine intermediate. This intermediate could then be trapped by a third component, such as an isocyanide or a Michael acceptor, to rapidly assemble complex heterocyclic scaffolds. The furan (B31954) ring itself can participate in subsequent reactions or serve to modulate the electronic properties of the core structure.

    Table 1: Potential Multi-Component Reaction Partners for this compound
    Component 1Component 2Component 3Potential Product Class
    This compoundPrimary AmineIsocyanideSubstituted Amidines / Azoles
    This compoundHydrazineAldehydeTriazine Derivatives
    This compoundThioureaα-HaloketoneThiazole Derivatives
    This compoundAzide (e.g., TMSN3)AlkyneTetrazoles / Triazoles nih.gov

    Utility in the Construction of Complex Heterocyclic Systems

    The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable synthon for accessing diverse ring systems due to its dual functionality: the reactive imidoyl chloride group and the versatile furan core.

    Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful strategies for building polycyclic systems. Imidoyl chlorides are effective electrophiles in cascade annulation processes. Research has shown that polyfluoroalkyl-imidoyl chlorides can undergo base-mediated cascade annulation with diazo compounds to regioselectively generate 5-trifluoromethyl-1,2,3-triazoles. researchgate.net Furthermore, the Bischler-Napieralski reaction, a classic method for synthesizing 3,4-dihydroisoquinolines, proceeds through an imidoyl chloride intermediate that cyclizes onto an electron-rich aromatic ring. semanticscholar.org

    This compound could be employed in similar strategies. Reaction with a molecule containing both a nucleophilic group (to attack the imidoyl carbon) and a site for electrophilic aromatic substitution or cyclization would enable the construction of furan-fused heterocycles. For example, reaction with an aniline (B41778) derivative bearing a tethered nucleophile could lead to furan-fused quinoline (B57606) or benzodiazepine (B76468) analogs. Palladium-catalyzed annulation methodologies, which have been shown to be effective with fluorinated imidoyl chlorides, represent another promising avenue for exploration. wiley-vch.de

    Table 2: Potential Annulation Strategies with this compound
    Reactant PartnerReaction TypeResulting Fused SystemReference for Analogy
    Substituted AnilinesIntramolecular Electrophilic CyclizationFuro[c]quinolines semanticscholar.org
    Diazo Compounds[3+2] Cycloaddition CascadeFuran-substituted Triazoles researchgate.net
    o-PhenylenediaminesCondensation/CyclizationFuro[2,3-b]quinoxalinesGeneral Heterocycle Synthesis
    Alkenyl AminesIntramolecular CyclizationFused Dihydropyridines researchgate.net

    Olefin metathesis, particularly ring-closing metathesis (RCM), is a robust method for synthesizing cyclic compounds, including macrocycles. rsc.org While the imidoyl chloride functional group does not directly participate in metathesis, this compound can be used to construct the acyclic diene precursors required for RCM.

    A key strategy involves using the imidoyl chloride to link two fragments, at least one of which contains a terminal alkene. For instance, the imidoyl chloride can be coupled with an amino-alkene. The resulting amidine or a subsequent derivative can then be functionalized with a second alkene-containing moiety. This positions two terminal olefins within the same molecule, setting the stage for an RCM reaction catalyzed by a ruthenium complex (e.g., Grubbs' catalyst) to form a macrocycle. A similar strategy involving the cross-metathesis of fluorinated imidoyl chlorides with unsaturated esters has been successfully employed to create precursors for cyclic β-amino acids. acs.orguniovi.esu-szeged.hu

    Table 3: Hypothetical Reaction Sequence for RCM using this compound
    StepReactionPurpose
    1Reaction of this compound with an amino-alkene (e.g., allylamine).Introduce the first terminal alkene.
    2N-acylation of the resulting amidine with an unsaturated acyl chloride (e.g., 4-pentenoyl chloride).Introduce the second terminal alkene, creating the RCM precursor.
    3Treatment with a Grubbs-type catalyst.Perform ring-closing metathesis to form a furan-containing macrocycle.

    Stereoselective Transformations and Asymmetric Synthesis

    The development of methods to control stereochemistry is a central goal of modern organic synthesis. This compound can be a substrate in transformations where new stereocenters are created, with stereocontrol achieved through the use of chiral auxiliaries or catalysts.

    A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org In the context of this compound, a chiral amine could be reacted with the imidoyl chloride to form a chiral amidine. The stereocenter on the amine would then influence the facial selectivity of reactions at or near the imidoyl-derived carbon. This approach has been demonstrated in the diastereoselective [2+2]-cycloadditions of keteniminium ions, which can be generated from imidoyl chlorides. rsc.org

    Alternatively, asymmetric catalysis offers a more atom-economical approach. A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Enantioselective palladium-catalyzed C–H functionalization of imidoyl chlorides has been achieved using tailored chiral monodentate phosphine (B1218219) ligands, leading to the synthesis of chiral 1H-isoindoles. epfl.chepfl.ch Similarly, chiral copper complexes have been proposed for enantioselective radical C-H amination, where an imidoyl chloride acts as a precursor to the reactive aminated species. researchgate.net A chiral Lewis acid could also coordinate to the nitrogen or chlorine of this compound, activating it for a stereoselective nucleophilic attack.

    Table 4: Examples of Stereocontrol Elements in Imidoyl Chloride Chemistry
    MethodStereocontrol ElementMechanism of ControlReference for Analogy
    Chiral Auxiliary(-)-8-PhenylmentholAttached to a reacting partner to direct diastereoselective addition. acs.org
    Chiral AuxiliaryEvans-type OxazolidinoneUsed in diastereoselective cycloadditions of derived keteniminium ions. rsc.org
    Asymmetric CatalysisChiral Monodentate Phosphine Ligand (e.g., SagePhos) + PalladiumCreates a chiral pocket for enantioselective C-H functionalization. epfl.ch
    Asymmetric CatalysisChiral Bisoxazoline Ligand + CopperControls stereochemistry in radical amination reactions. researchgate.netsci-hub.se

    Building on the principles of chiral auxiliaries and catalysts, specific methodologies can be developed for this compound.

    Diastereoselective Methodologies: A powerful strategy involves reacting the imidoyl chloride with a chiral substrate. For example, addition to the enolate of an ester bearing a chiral auxiliary like an Evans oxazolidinone would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. rsc.org Subsequent cyclization or transformation of the product would yield complex molecules with multiple, well-defined stereocenters.

    Enantioselective Methodologies: Transition metal catalysis provides a premier platform for enantioselective transformations. An enantioselective C-H functionalization, analogous to the palladium-catalyzed synthesis of chiral isoindoles, could be envisioned where an intramolecular C-H bond adds across the C=N bond of this compound. epfl.chepfl.ch The choice of a chiral ligand, such as a diazaphospholane, would be critical in differentiating the enantiotopic C-H bonds or the faces of the imine group, leading to high enantiomeric excess. snnu.edu.cn Another approach is the asymmetric hydrophosphonylation of an imine derived from the imidoyl chloride, catalyzed by a chiral Brønsted acid or a metal complex, to produce chiral α-aminophosphonates. mdpi.com

    The furan ring itself may play a secondary role in stereodifferentiation, either through steric interactions or by acting as a coordinating group for a metal catalyst, thereby influencing the geometry of the transition state.

    Table 5: Summary of Stereoselective Methodologies Applicable to Imidoyl Chlorides
    MethodologyKey ReagentsStereochemical OutcomePotential Product
    Diastereoselective AlkylationChiral enolate (e.g., from Evans auxiliary)High diastereoselectivityAcyclic precursor with controlled stereocenters
    Enantioselective C-H CyclizationPalladium Catalyst + Chiral Phosphine LigandHigh enantioselectivityChiral Fused Heterocycles (e.g., Furo-isoindoles) epfl.chepfl.ch
    Asymmetric HydrophosphonylationDerived Imine + Dialkyl Phosphite + Chiral CatalystHigh enantioselectivityChiral α-Aminophosphonates mdpi.com
    Diastereoselective [2+2] CycloadditionAlkene + Chiral Keteniminium Ion PrecursorHigh diastereoselectivityChiral Cyclobutane Derivatives rsc.org

    Application in Materials Science and Polymer Chemistry

    Precursors for Monomer Synthesis

    There is no available information on the use of This compound as a precursor for the synthesis of monomers for polymerization.

    Incorporating Furan-Imidoyl Moieties into Polymer Backbones

    No research could be found that details the methods or outcomes of incorporating furan-imidoyl moieties derived from This compound into polymer backbones.

    Development of Novel Catalytic Systems for Reactions Involving this compound

    There is a lack of published research on the development of specific catalytic systems designed for or applied to reactions involving This compound .

    Concluding Remarks and Future Research Directions

    Current Challenges and Limitations in N-methylfuran-2-carboximidoyl chloride Chemistry

    A primary challenge in the chemistry of this compound lies in its handling and stability. Imidoyl chlorides, in general, are known for their moisture sensitivity, readily hydrolyzing back to the corresponding amide. The N-methyl derivative is noted to be thermally less stable than its N-aryl counterparts, potentially undergoing decomposition upon heating. This instability necessitates careful handling and reaction conditions, often requiring anhydrous environments and controlled temperatures, which can be a limitation for large-scale applications.

    Furthermore, the reactivity of the furan (B31954) ring itself can present challenges. While its ability to participate in cycloaddition reactions is a synthetic advantage, it can also lead to undesired side reactions under certain conditions, compromising the yield and purity of the desired products. The control of regioselectivity in reactions involving both the imidoyl chloride and the furan ring is another area that requires careful consideration and optimization. The scarcity of in-depth studies focused specifically on this compound limits the comprehensive understanding of its reactivity profile and the full scope of its synthetic utility.

    Emerging Research Avenues in Furan and Imidoyl Chloride Synthesis

    The synthesis of furan derivatives from renewable biomass sources is a rapidly growing area of research. magtech.com.cnescholarship.org The development of more sustainable and efficient methods to produce furan-2-carboxylic acid and its derivatives, the precursors to this compound, is a key focus. researchgate.net This includes the use of green solvents and catalysts to minimize environmental impact. researchgate.net

    In the realm of imidoyl chloride synthesis, researchers are exploring milder and more selective reagents to replace traditional chlorinating agents like phosphorus pentachloride and thionyl chloride. The development of one-pot procedures that generate and immediately use the imidoyl chloride in subsequent reactions is another promising avenue to overcome the challenges associated with their isolation and purification. fiveable.me

    Potential for New Synthetic Methodologies and Chemical Transformations

    The dual reactivity of this compound opens doors for the development of novel synthetic methodologies. Tandem reactions that sequentially engage both the imidoyl chloride and the furan ring could provide rapid access to complex heterocyclic scaffolds. For instance, an initial nucleophilic substitution at the imidoyl carbon followed by an intramolecular cycloaddition involving the furan ring could lead to the formation of novel fused-ring systems.

    Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions involving the C-Cl bond of the imidoyl chloride is an underexplored area with significant potential. Such reactions could enable the introduction of a wide range of substituents, further diversifying the chemical space accessible from this versatile intermediate.

    Broader Academic Impact of this compound Research on Organic Synthesis

    Research into this compound and related compounds contributes to the broader understanding of several fundamental concepts in organic synthesis. It provides a platform to study the interplay of reactivity between two distinct functional groups within the same molecule. Understanding how the electron-rich furan ring influences the reactivity of the adjacent imidoyl chloride, and vice versa, can provide valuable insights for the design of new reagents and synthetic strategies.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing N-methylfuran-2-carboximidoyl chloride, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis of imidoyl chlorides like this compound typically involves the reaction of carboxamides with chlorinating agents (e.g., PCl₅, SOCl₂). Optimizing reaction conditions requires controlling stoichiometry, temperature, and solvent polarity. For example, anhydrous solvents like dichloromethane or toluene minimize hydrolysis. Reaction progress can be monitored via FT-IR for the disappearance of the amide C=O stretch (~1650 cm⁻¹) and the emergence of the imidoyl chloride C=N stretch (~1600 cm⁻¹). Post-synthesis purification via cold distillation or column chromatography (using silica gel and non-polar solvents) is critical due to the compound’s hygroscopicity and reactivity .

    Q. How can researchers ensure the stability of this compound during storage and handling?

    • Methodological Answer : Stability is influenced by moisture, temperature, and light. Storage under inert atmospheres (argon or nitrogen) in sealed, flame-dried glassware at –20°C is recommended. Reactivity studies suggest that imidoyl chlorides decompose via hydrolysis or nucleophilic substitution; thus, solvents like THF or acetonitrile should be rigorously dried (e.g., molecular sieves). Periodic NMR analysis (e.g., ¹H and ¹³C) can detect decomposition products like carboxylic acids or secondary amines .

    Advanced Research Questions

    Q. What strategies can resolve contradictions in kinetic data for reactions involving this compound?

    • Methodological Answer : Discrepancies in kinetic data (e.g., rate constants varying with solvent polarity) may arise from competing reaction pathways. Advanced techniques include:

    • Isotopic Labeling : Using deuterated solvents (e.g., D₂O) to trace proton transfer steps.
    • In Situ Spectroscopy : Employing UV-Vis or Raman spectroscopy to monitor intermediates (e.g., nitrilium ions) during nucleophilic substitutions.
    • Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for competing mechanisms (e.g., SN1 vs. SN2). Cross-referencing experimental and computational data can validate mechanistic hypotheses .

    Q. How can the electronic effects of the furan ring influence the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer : The electron-rich furan ring alters electron density at the imidoyl chloride group, affecting its electrophilicity. Researchers can:

    • Substituent Analysis : Compare reactivity with derivatives bearing electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the furan ring.
    • Hammett Studies : Correlate reaction rates (e.g., with amines or Grignard reagents) against substituent σ constants.
    • X-ray Crystallography : Resolve bond lengths (C–N, C–Cl) to quantify electronic effects. Such data can guide catalyst selection (e.g., Pd-based catalysts for Suzuki couplings) .

    Q. What advanced analytical techniques are suitable for characterizing degradation pathways of this compound under oxidative conditions?

    • Methodological Answer : Oxidative degradation (e.g., via peroxides) can yield products like nitriles or furan carboxylic acids. Methods include:

    • High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of degradation fragments.
    • GC-MS with Derivatization : Use silylation or methylation to stabilize volatile intermediates.
    • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in autoxidation pathways. Coupling these with kinetic isotope effects (KIEs) can elucidate rate-determining steps .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.